molecular formula C6H11O11P B1262759 2,3,5-Trihydroxy-4-phosphonooxyadipic acid

2,3,5-Trihydroxy-4-phosphonooxyadipic acid

Cat. No. B1262759
M. Wt: 290.12 g/mol
InChI Key: FJYQVOPLAANXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-trihydroxy-4-phosphonooxyadipic acid is an alpha,omega-dicarboxylic acid and phosphate monoester that is adipic acid with a phosphate group at position 4 and hydroxy groups at positions 2, 3, and 5. It has a role as a metabolite. It is a triol, an alpha,omega-dicarboxylic acid and a phosphate monoester. It derives from an adipic acid.

Scientific Research Applications

  • NMDA Receptor Binding : 2,3,5-Trihydroxy-4-phosphonooxyadipic acid has been identified as a selective antagonist for N-methyl-D-aspartate (NMDA) receptors. This is significant in the field of neuroscience and pharmacology, as NMDA receptors are involved in synaptic transmission and have implications in neurological conditions (Murphy et al., 1987).

  • Synthesis and Applications in Chemistry : The compound has been utilized in the synthesis of other complex molecules. For example, it plays a role in the thermal rearrangement of trichloroacetimidic esters, leading to various phosphonic acid derivatives with potential applications in organic synthesis and medicinal chemistry (Öhler & Kotzinger, 1993).

  • Use in Bioactive Properties : Its structural analogy to the phosphate moiety makes it useful in the design of bioactive properties, including drug and pro-drug development. This includes applications in bone targeting, material functionalization, and medical imaging (Sevrain et al., 2017).

  • Role in Metal Ion Complex Formation : The compound's ability to form complexes with metal ions has implications in the study of antiviral drugs. Understanding its coordination chemistry can provide insights into the biological properties of various compounds (Sigel, 2004).

  • Sensor Development : Its derivatives have been used in the development of selective sensors, for instance, in detecting specific metal ions. This has practical applications in environmental monitoring and industrial processes (Jain et al., 1998).

  • Synthetic Applications in Organic Chemistry : The compound has been utilized in the synthesis of aminophosphonic derivatives, which are of interest in medicinal chemistry. This illustrates the versatility of the compound in contributing to the synthesis of biologically active molecules (Monbaliu et al., 2010).

properties

Product Name

2,3,5-Trihydroxy-4-phosphonooxyadipic acid

Molecular Formula

C6H11O11P

Molecular Weight

290.12 g/mol

IUPAC Name

2,3,5-trihydroxy-4-phosphonooxyhexanedioic acid

InChI

InChI=1S/C6H11O11P/c7-1(2(8)5(10)11)4(3(9)6(12)13)17-18(14,15)16/h1-4,7-9H,(H,10,11)(H,12,13)(H2,14,15,16)

InChI Key

FJYQVOPLAANXAB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)O)OP(=O)(O)O)(C(C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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